N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-10-15(23-24(13)2)19(26)25(12-14-6-5-9-21-11-14)20-22-18-16(27-3)7-4-8-17(18)28-20/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLMEOKPAHPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the benzothiazole and pyrazole rings. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to form the desired compound.
Microwave Irradiation: This technique accelerates the reaction process and improves yields.
Chemical Reactions Analysis
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with various biological targets are being studied to understand its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components . Molecular docking studies have shown that the compound binds to the active site of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Comparison
The compound shares structural similarities with 1,5-diarylpyrazole carboxamides (e.g., N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide ). Key differences include:
- Methoxy Group: The 4-methoxy substitution on the benzothiazole may improve metabolic stability compared to unsubstituted benzothiazole derivatives, as methoxy groups are known to reduce oxidative degradation .
Pharmacological Potential
While direct data on the target compound is lacking, analogs like 7-(4-(hydroxymethyl)pyridin-3-yl)-imidazo[1,5-a]pyridine-1-carboxamide () demonstrate kinase inhibition (e.g., GSK-3β) with IC₅₀ values in the nanomolar range. The benzothiazole moiety in the target compound may confer similar inhibitory activity, though the methoxy group could alter potency or selectivity due to steric or electronic effects .
Comparative Data Table
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H19N5O2S
- CAS Number : 1014090-31-3
- Molecular Weight : 395.46 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.8 |
| HCT116 (Colon Cancer) | 4.5 |
These values indicate that the compound is particularly effective against cervical and colon cancer cells, suggesting a selective action that may be exploited in therapeutic settings .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G2/M phase, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3.
- Inhibition of Angiogenesis : The compound has shown potential in inhibiting angiogenic factors such as VEGF, thereby reducing tumor growth and metastasis .
Study 1: Efficacy in Multicellular Tumor Spheroids
A recent study investigated the efficacy of the compound using multicellular tumor spheroids (MCTS), which more accurately mimic in vivo tumor environments compared to traditional monolayer cultures. The results demonstrated that treatment with this compound significantly reduced spheroid growth and induced necrosis in central regions .
Study 2: Comparison with Established Anticancer Drugs
In a comparative study with established anticancer agents like doxorubicin and cisplatin, this compound exhibited comparable or enhanced cytotoxicity against several cancer cell lines while showing a more favorable side effect profile .
Q & A
Q. What synthetic strategies and optimization parameters are recommended for synthesizing this compound?
Methodological Answer: Synthesis involves multi-step coupling reactions. Key steps include:
- Core formation : Condense 4-aminoantipyrine derivatives with isothiocyanates or carbamoyl chlorides under equimolar conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Base selection : Use mild bases like K₂CO₃ to avoid side reactions while facilitating deprotonation .
- Temperature control : Maintain 25–60°C to balance reaction rate and selectivity .
- Purification : Recrystallize intermediates using ethanol/water mixtures to remove impurities .
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 25–60°C |
Q. Which analytical techniques confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- Single-crystal XRD : Resolve 3D geometry using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Key metrics: R factor <0.06, data-to-parameter ratio >13 .
- NMR : Identify substitution patterns (e.g., pyridyl methyl protons at δ 3.8–4.2 ppm; benzothiazole methoxy protons at δ 3.9 ppm) .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize targets based on structural analogs:
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
- Cytotoxicity testing : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Solubility optimization : Pre-treat with DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .
Advanced Questions
Q. How can computational modeling predict biological target engagement?
Methodological Answer: Integrate docking and DFT studies:
- Molecular docking (AutoDock Vina) : Dock into kinase active sites (e.g., PDB ID 1M17). Prioritize poses with binding energy <−7 kcal/mol and π-stacking interactions with pyridyl rings .
- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential surfaces to identify reactive regions. Compare HOMO-LUMO gaps (ΔE <4 eV suggests high reactivity) with known inhibitors .
- Validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics .
Q. How to resolve contradictions in SAR data for pyrazole-benzothiazole hybrids?
Methodological Answer: Systematically address discrepancies:
- Substituent scanning : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy on benzothiazole) to isolate electronic/steric effects .
- Pharmacophore mapping : Use Schrödinger to identify critical interaction points (e.g., pyridylmethyl groups may enhance solubility but reduce affinity) .
- Data normalization : Standardize assays using reference inhibitors (e.g., imatinib for kinase activity) to control variability .
Q. What experimental approaches elucidate intermolecular interactions affecting stability?
Methodological Answer: Investigate crystal packing and solution behavior:
- Hirshfeld analysis : Calculate contact percentages (e.g., H···O/N >30% indicates H-bond dominance) .
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (e.g., >200°C) with H-bond density .
- Solubility studies : Test in PEG-400/PBS mixtures to mitigate π-π stacking-induced precipitation .
| Interaction Type | Analytical Tool | Key Metric |
|---|---|---|
| H-bonding | Hirshfeld surface | Contact % |
| π-π stacking | XRD | Interplanar distance |
| Thermal stability | TGA | Decomposition temp. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
